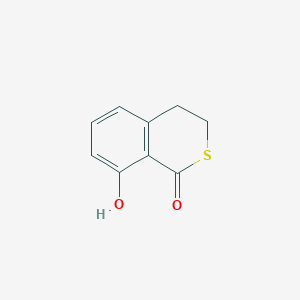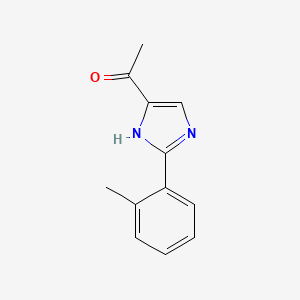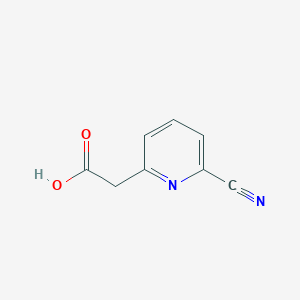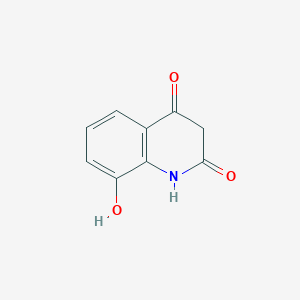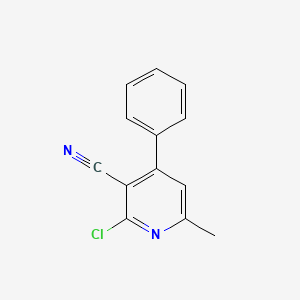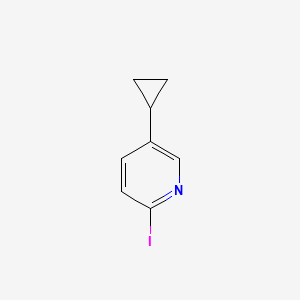
5-Cyclopropyl-2-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-2-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropyl group at the 5-position and an iodine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-iodopyridine typically involves the iodination of 5-cyclopropylpyridine. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, leading to the formation of various biaryl and alkyne derivatives.
Oxidation and Reduction: The cyclopropyl group can be oxidized to form cyclopropanone derivatives, while reduction reactions can lead to the formation of cyclopropylmethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyridines, biaryl compounds, alkyne derivatives, cyclopropanone derivatives, and cyclopropylmethyl derivatives.
Scientific Research Applications
5-Cyclopropyl-2-iodopyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its role in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-iodopyridine depends on its specific application. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The cyclopropyl group can influence the reactivity and selectivity of the compound in various chemical transformations.
Comparison with Similar Compounds
5-Cyclopropyl-2-fluoro-3-iodopyridine: Similar in structure but with a fluorine atom at the 2-position instead of iodine.
2-Cyclopropyl-5-iodopyridine: Differing in the position of the cyclopropyl group.
2-Iodo-5-methylpyridine: Featuring a methyl group instead of a cyclopropyl group.
Uniqueness: 5-Cyclopropyl-2-iodopyridine is unique due to the presence of both a cyclopropyl group and an iodine atom on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations. The combination of these substituents makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
Molecular Formula |
C8H8IN |
|---|---|
Molecular Weight |
245.06 g/mol |
IUPAC Name |
5-cyclopropyl-2-iodopyridine |
InChI |
InChI=1S/C8H8IN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
IYMWMRRDUMDEIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


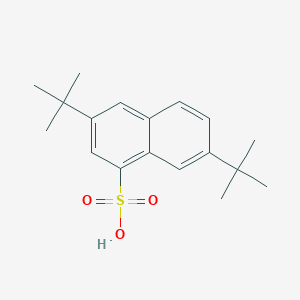
![9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran](/img/structure/B12970094.png)
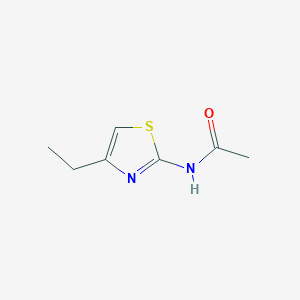
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12970102.png)
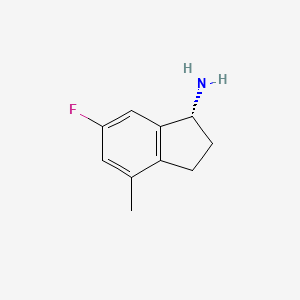
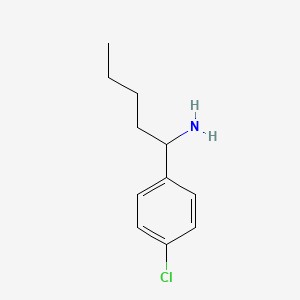
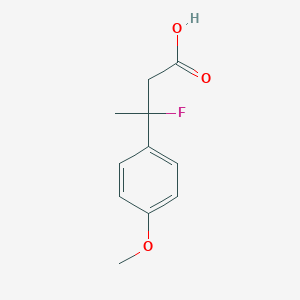
![4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12970125.png)
![9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
